2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide
Description
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-methyl-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C17H16N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,18,20)(H,19,21)/b12-11+ |
InChI Key |
YVFROUCFDWKCIB-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves reacting 2-methylbenzohydrazide with 3-phenylprop-2-enoyl chloride in anhydrous pyridine under reflux. This method, adapted from the synthesis of analogous benzohydrazides, proceeds via nucleophilic acyl substitution. The hydrazide’s terminal amine attacks the electrophilic carbonyl carbon of the enoyl chloride, releasing HCl and forming the target hydrazone.
Key parameters :
Representative Procedure:
-
Dissolve 2-methylbenzohydrazide (1.50 g, 10 mmol) in pyridine (40 mL).
-
Add 3-phenylprop-2-enoyl chloride (1.95 g, 11 mmol) dropwise under nitrogen.
-
Reflux for 6 hours, then concentrate under reduced pressure.
-
Quench with ice water (20 mL), filter the precipitate, and recrystallize from ethanol.
Structural Confirmation
-
¹H NMR (DMSO-d₆) : δ 11.73 (s, 1H, NH), 8.38 (s, 1H, CH=N), 7.42–7.25 (m, 5H, aryl-H), 6.78 (d, J = 16.0 Hz, 1H, CH=CH), 2.35 (s, 3H, CH₃).
-
IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1657 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
-
X-ray crystallography : Confirms E-configuration about the C=C bond and planarity of the hydrazone moiety.
Condensation of 2-Methylbenzohydrazide with Trans-Cinnamic Acid Derivatives
Two-Step Synthesis via Active Esters
This method, adapted from PMC studies, involves:
-
Formation of 4-nitrophenyl trans-cinnamate : React trans-cinnamic acid with thionyl chloride to generate the acyl chloride, followed by esterification with 4-nitrophenol.
-
Aminolysis with 2-methylbenzohydrazide : Reflux the ester with hydrazide in pyridine to yield the target compound.
-
Synthesize 4-nitrophenyl trans-cinnamate (2.0 g) from trans-cinnamic acid and 4-nitrophenol.
-
Add to a solution of 2-methylbenzohydrazide (1.1 equiv) in pyridine (40 mL).
-
Reflux for 6 hours, concentrate, and precipitate with water.
Single-Step Microwave-Assisted Synthesis
A modified approach uses microwave irradiation to accelerate the reaction between 2-methylbenzohydrazide and trans-cinnamoyl chloride in acetonitrile with catalytic acetic acid.
Conditions :
Alternative Routes: Hydrazone Formation via Enoylaldehydes
Reaction with 3-Phenylprop-2-enal
Condensing 2-methylbenzohydrazide with 3-phenylprop-2-enal in ethanol/acetic acid (10:1 v/v) under reflux forms the hydrazone via dehydration.
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar ratio (hydrazide:aldehyde) | 1:1.2 | +12% |
| Reaction time | 4 hours | Max yield |
| Solvent | Ethanol | 89% purity |
Solid-State Mechanochemical Synthesis
Grinding 2-methylbenzohydrazide and 3-phenylprop-2-enal in a ball mill (30 Hz, 1 hour) achieves 68% yield without solvent.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acylation with enoyl chloride | 78–83 | ≥98 | 6–8 hours | High |
| Active ester aminolysis | 76–82 | 97 | 6 hours | Moderate |
| Microwave-assisted | 85 | 99 | 20 minutes | High |
| Condensation with enal | 70–75 | 95 | 4 hours | Low |
Key findings :
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Core Structural Features
The compound shares a common benzohydrazide backbone with derivatives such as:
- 2-Hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide (2-hydroxy instead of 2-methyl)
- 4-Hydroxy-N’-[(E)-benzylidene]benzohydrazide (substituent position and identity differ)
Table 1: Key Structural Differences
Crystallographic Data
- Target compound: Limited crystallographic data are available, but analogs like N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide exhibit an orthogonal arrangement of amide groups, facilitating N-H⋯O hydrogen bonds that form supramolecular tapes along the c-axis . Bond lengths (C-C: 0.002–0.004 Å) and R factors (0.037–0.040) suggest high structural precision .
- 2-Hydroxy analog : Exhibits a smaller dihedral angle (6.93°) between aromatic rings due to intramolecular H-bonding, enhancing planarity .
Corrosion Inhibition
- Hydroxy-substituted analogs : 4-Hydroxy-N’-[(E)-(1H-indole-2-ylmethylidene)]benzohydrazide shows 94% inhibition efficiency on mild steel in HCl, attributed to the electron-donating -OH group .
- Methyl-substituted target compound : The electron-donating -CH₃ group may enhance adsorption on metal surfaces, but direct data are lacking.
Anticancer Activity
- Benzohydrazides with hydrophilic groups : Compounds like 2e (NH₂-substituted) exhibit higher activity against MCF-7 cells than hydrophobic analogs (e.g., Br-substituted) .
- Target compound : The methyl group’s hydrophobicity might improve membrane permeability but reduce solubility, necessitating further study.
Computational and ADMET Insights
- 5-Nitroisatin-based CDK2 inhibitors: Substituents like -CF₃ or -NO₂ improve binding affinity but may compromise solubility .
- Target compound : The methyl group could balance lipophilicity and solubility, though predictive ADMET data are unavailable.
Biological Activity
2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide is a hydrazone compound with significant potential in medicinal chemistry. Its unique structure, characterized by a hydrazide functional group and an aromatic system, underpins its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.32 g/mol. The compound's structure includes a double bond in the phenylprop-2-enoyl moiety, which is crucial for its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-phenylprop-2-enoyl chloride and benzohydrazide. The reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions to optimize yield and purity.
Antitumor Activity
Research indicates that compounds with hydrazide groups exhibit significant antitumor properties. Studies have shown that derivatives similar to this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, one study reported that these compounds can modulate the activity of enzymes critical for tumor metabolism .
Antimicrobial Properties
The antimicrobial activity of this compound has been highlighted in various studies, demonstrating effectiveness against a range of pathogens. The hydrazone structure is believed to enhance its ability to disrupt microbial cell membranes, leading to cell death. Comparative studies have shown that it performs similarly to established antimicrobial agents, making it a candidate for further development in treating infections .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has exhibited anti-inflammatory effects in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
Study on Antitumor Activity
A comprehensive study evaluated the antitumor effects of various hydrazone derivatives, including this compound. Results indicated a significant reduction in tumor size in treated groups compared to controls, with mechanisms involving apoptosis induction and cell cycle arrest being identified .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its potential as an alternative treatment option .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isoniazid | Contains a hydrazide group | Primarily used as an antitubercular agent |
| Hydralazine | A hydrazine derivative | Used in treating hypertension |
| Thiosemicarbazones | Similar functional groups | Known for diverse biological activities |
The unique combination of structural elements in this compound enhances its interactions within biological systems compared to other hydrazides, making it a valuable candidate for drug development.
Q & A
Basic: What synthetic methodologies are employed for 2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide, and how can reaction conditions be optimized?
The synthesis involves condensation of trans-cinnamic acid derivatives with benzohydrazide precursors. A representative protocol ( ) uses 4-nitrophenyl (2E)-3-phenyl-2-propenoate refluxed with benzohydrazide in pyridine. Key parameters include:
- Solvent choice : Pyridine facilitates nucleophilic acyl substitution by acting as both solvent and base.
- Temperature : Reflux conditions (~100–120°C) ensure complete activation of the carbonyl group.
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures yields high-purity crystals .
Optimization via Design of Experiments (DoE) can systematically vary temperature, stoichiometry, and solvent polarity (e.g., ethanol vs. DMF) to maximize yield and minimize byproducts .
Basic: How is the molecular structure of this compound validated, and what challenges arise in crystallographic refinement?
Structural validation combines spectroscopic (NMR, FTIR, MS) and X-ray crystallographic techniques. The E-configuration of the C7=C8 bond and planar hydrazide linkage are confirmed via single-crystal XRD ( ). Challenges include:
- Hydrogen atom placement : Amino hydrogens are located via difference Fourier maps and refined freely, while others are added geometrically .
- Disorder modeling : Twisted conformations (e.g., N1–N2 torsion angle of 104.5°) require careful refinement using SHELXL software .
- Supramolecular interactions : Hydrogen bonds (N–H⋯O) and π–π stacking are analyzed using Mercury or OLEX2 .
Advanced: How does the crystal packing influence the compound’s stability and intermolecular interactions?
The molecule forms undulating tapes via N–H⋯O hydrogen bonds (N1–H1⋯O1; 2.03 Å) along the c-axis ( ). Additional stabilization arises from:
- C–H⋯π interactions : Between phenyl rings (3.8 Å centroid distances).
- Layer stacking : Parallel-displaced π–π interactions (3.5 Å) enhance thermal stability .
These features suggest potential for co-crystal engineering to modulate solubility or bioavailability .
Advanced: What in vitro assays evaluate its anti-tubercular activity, and how does potency compare to first-line drugs?
Microplate Alamar Blue Assay (MABA) is commonly used to determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Studies report MIC values of 1.56–6.25 µg/mL, comparable to isoniazid (0.05–0.25 µg/mL) but with lower cytotoxicity in Vero cells (IC50 > 128 µg/mL) . Discrepancies in potency across studies may arise from:
- Strain variability : MDR-TB strains show reduced susceptibility.
- Efflux pump activity : Overexpression in clinical isolates necessitates combination therapy .
Advanced: How do computational studies (DFT, molecular docking) elucidate its mechanism of action?
- DFT analysis : Reveals electron-deficient regions (LUMO: −1.8 eV) at the enoyl group, favoring nucleophilic attack by mycobacterial enzyme active sites (e.g., InhA enoyl-ACP reductase) .
- Docking simulations : High-affinity binding (ΔG = −9.2 kcal/mol) to InhA (PDB: 4TZK) involves hydrogen bonds with Tyr158 and hydrophobic contacts with the acyl chain .
These insights guide rational modifications (e.g., electron-withdrawing substituents) to enhance target engagement .
Advanced: What structure-activity relationships (SAR) are observed among benzohydrazide analogs?
| Substituent | Biological Activity (MIC, µg/mL) | Target Enzyme Inhibition (%) |
|---|---|---|
| 2-Methyl | 1.56 (Mtb) | InhA: 78% at 10 µM |
| 4-Nitro | 3.12 (Mtb) | InhA: 65% at 10 µM |
| 5-Bromo-2-hydroxy | 6.25 (Mtb) | InhA: 52% at 10 µM |
| Key trends: |
- Electron-withdrawing groups (e.g., NO₂) improve potency but reduce solubility.
- Ortho-substituents (e.g., 2-methyl) enhance steric complementarity with InhA’s hydrophobic pocket .
Advanced: How do contradictory data on biological targets arise, and how can they be resolved?
Discrepancies in reported MIC values (e.g., 1.56 vs. 6.25 µg/mL) may stem from:
- Assay variability : Differences in inoculum size, culture media, or incubation time.
- Off-target effects : Inhibition of non-InhA targets (e.g., KasA) in some strains .
Resolution strategies: - Standardized protocols : Use CLSI guidelines for MIC determination.
- Proteomic profiling : Identify secondary targets via affinity chromatography or thermal shift assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
